molecular formula C14H12N2 B12585365 2,9-Dimethyl-4,7-phenanthroline CAS No. 646058-76-6

2,9-Dimethyl-4,7-phenanthroline

Cat. No.: B12585365
CAS No.: 646058-76-6
M. Wt: 208.26 g/mol
InChI Key: IJXYCXDXANGDIK-UHFFFAOYSA-N
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Description

2,9-Dimethyl-4,7-phenanthroline, also known as bathocuproine, is an organic compound with the molecular formula C26H20N2. It is a derivative of phenanthroline, characterized by the presence of two methyl groups at the 2 and 9 positions and two phenyl groups at the 4 and 7 positions. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-dimethyl-4,7-phenanthroline typically involves a one-step reaction where o-diaminobenzene reacts with a compound of formula III in the presence of a mixed dehydrating agent. The mixed dehydrating agent is a combination of hydrochloric acid and an organic acid, which acts as a phase-transfer catalyst, dehydrating agent, and buffering agent. This method is advantageous as it produces high-purity products with minimal side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ketone solvents in the post-treatment phase helps reduce the separation steps and product loss, thereby improving the overall yield .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethyl-4,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,9-dimethyl-4,7-phenanthroline exerts its effects is primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then participate in various chemical reactions. The compound’s electron transport properties make it an effective material in electronic devices, where it acts as an exciton-blocking barrier .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substituents, which enhance its electron transport properties and make it particularly useful in electronic applications. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Properties

CAS No.

646058-76-6

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2,9-dimethyl-4,7-phenanthroline

InChI

InChI=1S/C14H12N2/c1-9-5-11-12-6-10(2)8-16-14(12)4-3-13(11)15-7-9/h3-8H,1-2H3

InChI Key

IJXYCXDXANGDIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=C2C=C(C=N3)C)N=C1

Origin of Product

United States

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